molecular formula C5H6N2O B037855 4-methyl-1H-imidazole-2-carbaldehyde CAS No. 113825-16-4

4-methyl-1H-imidazole-2-carbaldehyde

Cat. No. B037855
CAS RN: 113825-16-4
M. Wt: 110.11 g/mol
InChI Key: AEYQOYLTLFOCHR-UHFFFAOYSA-N
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Description

4-methyl-1H-imidazole-2-carbaldehyde (4-MICA) is an important organic compound used in various scientific research applications. It is a colorless, crystalline solid with a molecular formula of C4H5N3O and a molecular weight of 107.1 g/mol. 4-MICA is a derivative of imidazole, a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms. It is commonly used as a starting material in the synthesis of various pharmaceuticals, and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Synthesis of Biologically Active Derivatives

4-methyl-1H-imidazole-2-carbaldehyde is utilized as a foundational building block in the synthesis of diverse imidazole derivatives with potential biological activities. Orhan et al. (2019) have demonstrated its versatility by deriving the N-1 atom of the imidazole ring with different alkyl groups, leading to the creation of compounds that could display biological activities. Furthermore, the study explored the transformation of 4-methyl-5-imidazole carbaldehyde into benzoxazole, benzothiazole, and benzoimidazole derivatives via a two-step reaction, highlighting the compound's utility in developing new chemotherapeutic agents (Orhan, Kose, Alkan, & Öztürk, 2019).

Catalytic Applications in Organic Synthesis

The compound is instrumental in catalytic reactions that forge pathways to new imidazole derivatives. Li et al. (2015) reported a copper-catalyzed oxidative coupling reaction that synthesizes 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method emphasizes the aldehyde preservation and employs cheap catalysts under mild conditions, showcasing a functional group-compatible synthesis approach (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).

Material Science and Coordination Chemistry

In material science and coordination chemistry, this compound contributes to the development of novel materials with unique properties. For example, Ofori et al. (2016) investigated silver imidazolecarbaldehyde oxime complexes, revealing intricate coordination modes that influence the material's structure and functionality. This study underscores the compound's role in designing materials with specific electronic or photoluminescent properties (Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, & Hirva, 2016).

Advancements in Synthetic Methodologies

Significant advancements in synthetic methodologies utilizing this compound have been reported. Mohan et al. (2013) demonstrated a "water-mediated" hydroamination process and a silver-catalyzed aminooxygenation that yields imidazo[1,2-a]pyridine-3-carbaldehydes. These methods highlight the compound's flexibility in synthesizing heterocyclic compounds under environmentally friendly conditions (Mohan, Rao, & Adimurthy, 2013).

Safety and Hazards

4-Methyl-1H-imidazole-2-carboxaldehyde may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and respiratory tract if ingested or inhaled .

Relevant Papers The search results included a review paper on the synthesis and therapeutic potential of imidazole-containing compounds . This paper provides a comprehensive overview of the various synthetic routes for imidazole and their derived products, as well as their pharmacological activities .

properties

IUPAC Name

5-methyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-5(3-8)7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYQOYLTLFOCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598740
Record name 5-Methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113825-16-4
Record name 5-Methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1H-imidazole-2-carboxaldehyde
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